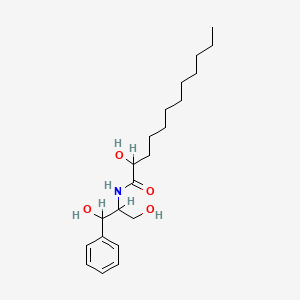

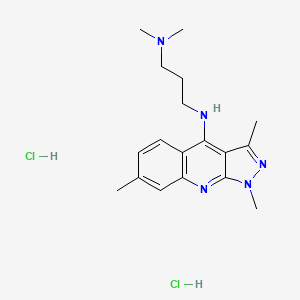

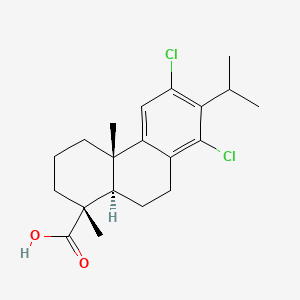

O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate

Vue d'ensemble

Description

Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent.

VX nerve agent is a organic thiophosphate that is the ethyl ester of S-{2-[di(propan-2-yl)amino]ethyl} O hydrogen methylphosphonothioate. A toxic nerve agent used in chemical warfare. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an organic thiophosphate and a tertiary amino compound.

Applications De Recherche Scientifique

Decontamination Studies

A significant area of research around VX is focused on decontamination. Studies have explored various methods for efficiently neutralizing VX. For example, Gutch et al. (2016) reported successful oxidative decontamination of VX using N,N-dichlorovaleramide (NCV), which converts VX into non-toxic products (Gutch, Mazumder, & Raviraju, 2016). Similarly, Ryu and Lee (2015) examined a mixture of hydrogen peroxide vapor and ammonia gas as a decontaminant for VX, finding it effective in eliminating VX on solid surfaces while forming non-toxic by-products (Ryu & Lee, 2015).

Analysis and Detection Techniques

Research has also been dedicated to developing methods for the analysis and detection of VX. Smith (2004) described a technique using chiral liquid chromatography and mass spectrometry for distinguishing the enantiomers of VX, which is crucial for toxicological studies and developing antidotes (Smith, 2004). Gupta et al. (2003) explored the chemical neutralization of VX with metallic sodium and used Gas Chromatography Mass Spectrometry (GC/MS) for monitoring the reaction and identifying neutralization products (Gupta, Palit, Dubey, & Raza, 2003).

Degradation Studies

Degradation kinetics and pathways of VX have also been a focus of research. Columbus et al. (2006) studied the decomposition of VX adsorbed on activated carbons, finding significant degradation to non-toxic products over time (Columbus, Waysbort, Shmueli, Nir, & Kaplan, 2006). Wagner et al. (2000) investigated the reaction of VX with gaseous ozone and identified several novel VX derivatives retaining potential toxicity (Wagner, Bartram, Brickhouse, Connell, Creasy, Henderson, Hovanec, Morrissey, Stuff, & Williams, 2000).

Therapeutic Research

Kassa, Jun, and Kuča (2006) evaluated the efficacy of various oximes in counteracting the lethal effects of Russian VX poisonings, providing insights into potential antidotal treatments (Kassa, Jun, & Kuča, 2006).

Propriétés

Numéro CAS |

50782-69-9 |

|---|---|

Nom du produit |

O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate |

Formule moléculaire |

C11H26NO2PS |

Poids moléculaire |

267.37 g/mol |

Nom IUPAC |

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |

Clé InChI |

JJIUCEJQJXNMHV-UHFFFAOYSA-N |

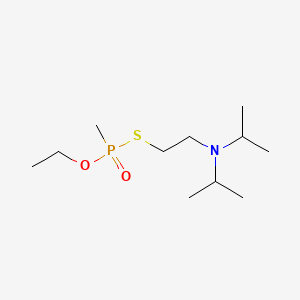

SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

SMILES canonique |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

Point d'ébullition |

568 °F at 760 mm Hg decomposes (EPA, 1998) 298 °C |

Color/Form |

Amber-colored liquid Liquid Colorless to straw colored liquid, similar in appearance to motor oil |

Densité |

1.0083 at 77 °F (EPA, 1998) 1.0083 g/mL at 25 °C |

Point d'éclair |

318.2 °F (EPA, 1998) |

melting_point |

Freezing point below -60° F (EPA, 1998) Below -51 °C |

Autres numéros CAS |

50782-69-9 65167-63-7 65167-64-8 |

Description physique |

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent. Clear, amber-colored, oily liquid. |

Solubilité |

In water, 30 g/L at 25 °C Dissolves well in organic solvents |

Synonymes |

agent VX EDIM ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate methylphosphonothioate methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate S-2-diisopropylaminoethyl methyl phosphonothiolate VX |

Densité de vapeur |

9.2 (EPA, 1998) (Relative to Air) 9.2 (Air = 1) |

Pression de vapeur |

0.0007 mm Hg at 77 °F (EPA, 1998) 8.78X10-4 mm Hg at 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.